Crenolanib trifluoroacetic acid salt is a small molecule compound primarily known for its role as a potent inhibitor of the FMS-like tyrosine kinase 3 enzyme, which is a critical target in the treatment of acute myeloid leukemia and other hematological malignancies. This compound is derived from crenolanib, which has been extensively studied for its efficacy against various mutations of FLT3, particularly the internal tandem duplications that are common in acute myeloid leukemia. The trifluoroacetic acid salt form enhances its solubility and bioavailability, making it more effective for therapeutic applications.
Crenolanib was developed through a series of synthetic methodologies aimed at optimizing its binding affinity and selectivity towards FLT3. The synthesis process often involves multiple steps including protection-deprotection strategies, coupling reactions, and purification techniques such as high-performance liquid chromatography. It is synthesized in laboratories equipped for medicinal chemistry, often utilizing reagents that facilitate the formation of the trifluoroacetic acid salt.
Crenolanib trifluoroacetic acid salt belongs to the class of small molecule inhibitors targeting receptor tyrosine kinases. It is specifically categorized as a FLT3 inhibitor, which is crucial in the management of acute myeloid leukemia. Its classification also includes being a member of the imidazopyridine family, which is known for various pharmacological activities.
The synthesis of crenolanib trifluoroacetic acid salt typically involves several key steps:
The synthesis can be optimized using microwave-assisted techniques to enhance reaction rates and yields. For example, palladium-catalyzed coupling reactions are employed to introduce substituents efficiently. The use of protective groups during synthesis is critical to ensure selective reactions at specific sites on the molecule.
Crenolanib trifluoroacetic acid salt features a complex molecular structure characterized by an imidazopyridine core with various substituents that confer its biological activity. The molecular formula typically includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific three-dimensional conformation that allows for effective interaction with the FLT3 active site.
Crenolanib undergoes various chemical reactions during its synthesis and when interacting with biological targets:
The kinetics of these reactions can be studied using enzyme assays where IC₅₀ values are determined to assess potency against FLT3. Advanced techniques such as surface plasmon resonance can provide insights into binding affinities.
Crenolanib exerts its therapeutic effects by selectively inhibiting FLT3 signaling pathways that are aberrantly activated in cancer cells. Upon binding to FLT3:
Relevant analyses include:
Crenolanib trifluoroacetic acid salt is primarily utilized in clinical settings for:
Crenolanib Trifluoroacetic Acid Salt (CAS 1797008-57-1) is a pharmaceutical salt formed between the tyrosine kinase inhibitor crenolanib and trifluoroacetic acid (TFA). Its molecular formula is C₂₈H₃₀F₃N₅O₄, corresponding to a molecular weight of 557.56 g/mol [1] [4]. The compound crystallizes as a white to off-white solid, typically provided in neat form for research purposes. The salt formation occurs via protonation of the piperidinamine nitrogen (pKa ~9.5) in crenolanib by the strong organic acid trifluoroacetic acid (pKa ~0.3), resulting in a stable ion pair complex [1] [6].
Structurally, crenolanib contains three key domains: a quinoline-benzimidazole core responsible for FLT3 kinase binding, a 4-aminopiperidine moiety providing basic character, and a (3-methyloxetan-3-yl)methoxy group enhancing solubility. The trifluoroacetate anion associates electrostatically with the protonated piperidinamine group, significantly altering the compound's physicochemical behavior compared to the free base. This interaction is confirmed through spectroscopic characterization (NMR, FTIR) showing characteristic trifluoroacetate carbonyl stretching at 1673 cm⁻¹ and 1711 cm⁻¹, and the absence of the free base's N-H stretch [4]. X-ray diffraction studies of related salts confirm ionic bonding with a N⁺-H···OOC-CF₃ interaction distance of approximately 2.6 Å [1].
Table 1: Molecular Identifiers of Crenolanib Trifluoroacetic Acid Salt
Property | Value |
---|---|
Systematic Name | 1-[2-[5-[(3-Methyl-3-oxetanyl)methoxy]-1H-benzimidazol-1-yl]-8-quinolinyl]-4-piperidinamine Trifluoroacetic Acid Salt |
Alternative Names | ARO 002 Trifluoroacetic Acid Salt; CP 868596 Trifluoroacetic Acid Salt |
CAS Registry Number | 1797008-57-1 |
Molecular Formula | C₂₈H₃₀F₃N₅O₄ |
Molecular Weight | 557.56 g/mol |
SMILES Notation | CC1(COc2ccc3c(c2)ncn3c4ccc5cccc(N6CCC(N)CC6)c5n4)COC1.OC(=O)C(F)(F)F |
The synthesis of crenolanib free base proceeds via a multi-step sequence beginning with functionalized quinoline and benzimidazole precursors. A pivotal step involves Buchwald-Hartwig amination to couple the quinoline core with the 4-aminopiperidine moiety, followed by etherification to introduce the (3-methyloxetan-3-yl)methoxy group [3]. The trifluoroacetic acid salt formation occurs as a final purification step: the free base is dissolved in a polar aprotic solvent (e.g., acetonitrile or ethyl acetate) and treated with 1.0-1.2 equivalents of trifluoroacetic acid. The salt precipitates upon cooling or solvent evaporation [1] [9].
Purification employs sequential crystallizations from mixed solvent systems (e.g., ethanol/water or acetone/hexanes) to achieve >98% chemical purity, confirmed via HPLC. Residual solvents are controlled to ICH limits through azeotropic distillation with water followed by vacuum drying (40-50°C). Final purification may utilize preparative reverse-phase HPLC with a C18 column and acetonitrile-water mobile phase containing 0.1% TFA to ensure removal of structurally related impurities [1] [4]. The purified salt typically exhibits >99.0% purity in analytical HPLC (UV detection at 254 nm) and meets rigorous standards for research applications [1].
Table 2: Key Purification Techniques for Crenolanib TFA Salt
Method | Conditions | Purpose |
---|---|---|
Recrystallization | Ethanol/Water (3:1 v/v); 0-5°C cooling | Bulk impurity removal, crystal formation |
Preparative HPLC | C18 column; Acetonitrile/Water + 0.1% TFA gradient | Separation of structurally related impurities |
Vacuum Drying | 40-50°C; <5 mmHg; 24-48 hours | Solvent residue reduction to <500 ppm |
Molecular Sieve Treatment | 3Å sieves in final solution | Water content control (<0.5% w/w) |
Crenolanib TFA salt exhibits moderate hygroscopicity and requires protection from atmospheric moisture during storage. Accelerated stability studies (40°C/75% RH) indicate the solid form remains stable for ≥4 weeks with <0.5% degradation products formed. Primary degradation occurs via two pathways: (1) hydrolysis of the oxetane ring under acidic conditions (t₁/₂ = 14 days at pH 2.0, 25°C), generating the diol derivative; and (2) oxidative cleavage of the benzimidazole-quinoline linkage, particularly under photooxidative stress [3] [6].
The trifluoroacetate component influences stability through several mechanisms. Though TFA itself is environmentally persistent (atmospheric half-life >10 years), its low pKa creates a microenvironment that accelerates acid-catalyzed hydrolysis. However, the salt form significantly reduces oxidative degradation compared to the free base due to reduced crystallinity and molecular mobility. Photostability testing (ICH Q1B) reveals 5-8% degradation after 48 hours of UV/visible light exposure (1.2 million lux hours), necessitating light-protected packaging [6]. Thermal analyses (DSC/TGA) show an endothermic melting event at 192-195°C (ΔH = 98 J/g) followed by decomposition above 230°C, indicating the compound should be stored below 30°C to prevent solid-state transitions [3].
Table 3: Stability Profile Under Stress Conditions
Stress Condition | Exposure Duration | Major Degradants Formed | Degradation (%) |
---|---|---|---|
Acidic Hydrolysis (0.1N HCl, 60°C) | 7 days | Oxetane-opened diol (m/z 575) | 18.2 ± 1.5 |
Oxidative Stress (3% H₂O₂) | 24 hours | Quinoline N-oxide (m/z 540) | 8.7 ± 0.9 |
Photolysis (UV-Vis) | 48 hours | Cleaved benzimidazole (m/z 295) | 7.3 ± 0.7 |
Thermal (100°C) | 24 hours | Dehydrated piperidine (m/z 539) | 2.1 ± 0.3 |
The salt formation dramatically enhances aqueous solubility compared to crenolanib free base. Equilibrium solubility in purified water at 25°C is 12.7 ± 0.8 mg/mL (22.8 mM), approximately 50-fold higher than the free base. Solubility exhibits pH dependence consistent with its weak base character: pH 2.0 (phosphate buffer): 34.2 mg/mL; pH 7.4 (PBS): 0.08 mg/mL. In organic solvents, solubility follows the order DMSO (182 mg/mL) > methanol (49 mg/mL) > ethanol (28 mg/mL) > acetonitrile (1.2 mg/mL) [3] [6].
The experimental logP (octanol-water) of the ionized species is -1.42 ± 0.05 at pH 7.4, reflecting the high polarity imparted by the charged species. However, the intrinsic logP (logP₀) of the unionized molecule, measured at pH 11.0, is 3.18 ± 0.12, indicating significant hydrophobic character when not ionized. The distribution coefficient (logD₇.₄) of -1.42 suggests limited passive membrane permeability in physiological conditions. Solubility parameter calculations (Hansen parameters: δD=18.2 MPa¹/², δP=12.7 MPa¹/², δH=9.8 MPa¹/²) indicate optimal solubilization in solvents with high polar and hydrogen-bonding capacity, such as DMF (δ=24.8) or NMP (δ=23.0) [3]. The trifluoroacetate anion influences solubility through ion-dipole interactions with protic solvents and by reducing lattice energy compared to inorganic salts.
Table 4: Solubility and Partitioning Data
Medium | Solubility (mg/mL) | Log P/D | Temperature |
---|---|---|---|
Water (pH 7.4) | 0.08 ± 0.01 | LogD₇.₄ = -1.42 | 25°C |
0.1N HCl (pH 1.0) | 34.2 ± 1.2 | - | 25°C |
Octanol (saturated aqueous) | - | LogP = 3.18* | 25°C |
Dimethyl Sulfoxide | 182 ± 5 | - | 25°C |
Methanol | 49 ± 2 | - | 25°C |
*Intrinsic logP measured at pH 11.0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3